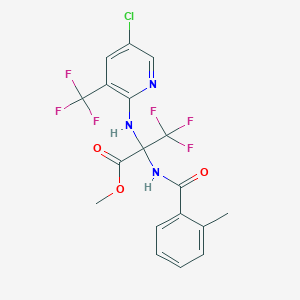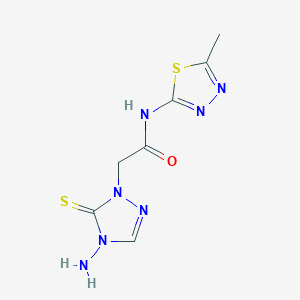
2-(5-Chloro-3-trifluoromethyl-pyridin-2-ylamino)-3,3,3-trifluoro-2-(2-methyl-benzoylamino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[5-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound that features a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[5-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps. One common method includes the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques is common in industrial settings to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[5-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions.
Scientific Research Applications
METHYL 2-{[5-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research :
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[5-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways . The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL 2-{[5-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE include:
Uniqueness
What sets METHYL 2-{[5-CHLORO-3-(TRIFLUOROMETHYL)PYRIDIN-2-YL]AMINO}-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)FORMAMIDO]PROPANOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C18H14ClF6N3O3 |
|---|---|
Molecular Weight |
469.8 g/mol |
IUPAC Name |
methyl 2-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]amino]-3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H14ClF6N3O3/c1-9-5-3-4-6-11(9)14(29)28-16(15(30)31-2,18(23,24)25)27-13-12(17(20,21)22)7-10(19)8-26-13/h3-8H,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
VDGPXFIRLKYAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=C(C=C(C=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide](/img/structure/B11507101.png)
![3-[1-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11507105.png)
![N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide](/img/structure/B11507117.png)
![4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol](/img/structure/B11507118.png)
![ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate](/img/structure/B11507121.png)
![3-[4-(Propan-2-yloxy)phenyl]-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B11507129.png)
![(6E)-6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11507134.png)
![(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide](/img/structure/B11507150.png)
![3-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11507153.png)
methanone](/img/structure/B11507158.png)
![3-({[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11507167.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11507170.png)
![7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507172.png)

